molecular formula C22H36N4O4S B11999939 methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate

methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate

Cat. No.: B11999939
M. Wt: 452.6 g/mol
InChI Key: WNTKONYUJCKNHN-UHFFFAOYSA-N
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Description

Methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate is a complex organic compound with a unique structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate typically involves multiple steps. The starting materials often include dodecylamine, methyl acetoacetate, and thiourea. The reaction conditions usually require controlled temperatures and the use of solvents like methanol or ethanol. The process may involve the formation of intermediate compounds, which are then further reacted to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-dodecyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1H-purine-2,6-dione
  • 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]-N-phenylacetamide

Uniqueness

Methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H36N4O4S

Molecular Weight

452.6 g/mol

IUPAC Name

methyl 2-(7-dodecyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoate

InChI

InChI=1S/C22H36N4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-26-17-18(25(3)21(29)24-19(17)27)23-22(26)31-16(2)20(28)30-4/h16H,5-15H2,1-4H3,(H,24,27,29)

InChI Key

WNTKONYUJCKNHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C

Origin of Product

United States

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